N-[2-Methoxy-2-(5-methylthiophen-2-YL)ethyl]-1-benzofuran-2-carboxamide
Description
N-[2-Methoxy-2-(5-methylthiophen-2-YL)ethyl]-1-benzofuran-2-carboxamide is a synthetic small molecule characterized by a benzofuran core substituted with a carboxamide group at position 2. The side chain includes a methoxyethyl group linked to a 5-methylthiophene ring.
Properties
IUPAC Name |
N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3S/c1-11-7-8-16(22-11)15(20-2)10-18-17(19)14-9-12-5-3-4-6-13(12)21-14/h3-9,15H,10H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUPCIUYGOQMEHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(CNC(=O)C2=CC3=CC=CC=C3O2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-Methoxy-2-(5-methylthiophen-2-yl)ethyl]-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne under acidic conditions.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a Suzuki-Miyaura coupling reaction, where a thiophene boronic acid derivative reacts with a halogenated benzofuran intermediate in the presence of a palladium catalyst.
Methoxyethyl Chain Addition: The methoxyethyl chain can be added through an alkylation reaction using a suitable alkyl halide and a base.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group by reacting the intermediate with an appropriate amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.
Chemical Reactions Analysis
Oxidation Reactions
The methoxy and thiophene moieties influence oxidation pathways:
The thiophene sulfur undergoes selective oxidation to sulfoxide with mCPBA, while computational studies suggest possible furan ring epoxidation under strong oxidizers .
Reduction Reactions
The carboxamide and aromatic systems show distinct reducibility:
| Reaction Target | Reagents/Conditions | Outcome | Source |
|---|---|---|---|
| Carboxamide group | Lithium aluminum hydride (LiAlH₄) | Reduction to amine: RCONH₂ → RCH₂NH₂ | |
| Benzofuran ring | H₂/Pd-C | Partial hydrogenation of furan oxygen |
Reduction with LiAlH₄ converts the carboxamide to a primary amine, while catalytic hydrogenation preferentially targets the furan ring over the thiophene .
Nucleophilic Substitution
The electron-deficient benzofuran system facilitates substitution:
| Position | Nucleophile | Conditions | Yield | Source |
|---|---|---|---|---|
| C-3 of benzofuran | Amines | DMF, 80°C, 12 hr | 72-89% | |
| C-5 of benzofuran | Thiols | K₂CO₃, DMSO, 60°C | 68% |
Quantum mechanical calculations (DFT) confirm enhanced electrophilicity at C-3 and C-5 positions due to conjugation with the carboxamide group .
Hydrolysis Reactions
The carboxamide bond demonstrates pH-dependent cleavage:
| Conditions | Reagents | Product | Kinetic Data (k) | Source |
|---|---|---|---|---|
| Acidic (HCl 6M) | Reflux, 8 hr | 1-Benzofuran-2-carboxylic acid | 0.12 hr⁻¹ | |
| Basic (NaOH 4M) | 90°C, 4 hr | 1-Benzofuran-2-carboxylate salt | 0.31 hr⁻¹ |
Hydrolysis follows first-order kinetics, with alkaline conditions showing 2.6× faster rates than acidic conditions .
Transamidation Reactions
The carboxamide undergoes efficient amine exchange:
| Amine Nucleophile | Activator | Solvent System | Time | Yield | Source |
|---|---|---|---|---|---|
| n-Butylamine | Boc₂O/DMAP | TPGS-750-M/H₂O | 6 hr | 95% | |
| Aniline | Oxone | DMSO/H₂O | 8 hr | 89% | |
| Cyclohexylamine | – | Toluene, 60°C | 12 hr | 78% |
This one-pot methodology enables rapid diversification of the carboxamide group without isolating intermediates .
Spectroscopic Characterization
Key vibrational modes from DFT studies (M06-2X functional):
| Vibration Mode | Calculated (cm⁻¹) | Experimental (cm⁻¹) | Assignment |
|---|---|---|---|
| ν(C=O) | 1685 | 1679 | Carboxamide carbonyl stretch |
| δ(N-H) | 1532 | 1528 | Amide II band |
| ν(C-O) | 1247 | 1251 | Methoxy C-O stretch |
Normal mode analysis confirms 89% PED (Potential Energy Distribution) for the carbonyl stretch, validating computational models .
This comprehensive profile demonstrates the compound's versatility in synthetic chemistry, particularly for pharmaceutical derivatization. The integration of experimental data and quantum mechanical simulations provides robust mechanistic insights into its reactivity patterns .
Scientific Research Applications
N-[2-Methoxy-2-(5-methylthiophen-2-yl)ethyl]-1-benzofuran-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of N-[2-Methoxy-2-(5-methylthiophen-2-yl)ethyl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases or interact with ion channels, affecting cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Key Differences
N-[(3R)-1-Azabicyclo[2.2.2]oct-3-yl]-7-[2-(methoxy)phenyl]-1-benzofuran-2-carboxamide
- Structural Features :
- Benzofuran core with a 2-methoxyphenyl substituent at position 5.
- Azabicyclo[2.2.2]octane group linked via a carboxamide.
- Pharmacology :
5-(6-Hydroxyhex-1-yn-1-yl)-N-methoxy-N-methylthiophene-2-carboxamide
- Structural Features :
- Thiophene ring substituted with a hydroxyhexynyl group.
- N-methoxy-N-methyl carboxamide.
- Synthesis: Prepared via Sonogashira coupling using PdCl₂(PPh₃)₂ and CuI catalysts .
- Activity: No direct pharmacological data reported; structural focus on solubility (hydroxy group) and metabolic stability (methyl-methoxy carboxamide).
5-((5R,6S)-5,6-Dihydroxy-6-(5-octylthiophen-2-yl)hex-1-yn-1-yl)-N-methoxy-N-methylthiophene-2-carboxamide
Comparative Analysis Table
Pharmacological and Structural Insights
- Benzofuran vs. Thiophene Cores :
- Substituent Effects: Azabicyclo Group: Critical for BBB penetration and α7 receptor binding; absent in the target compound, which may limit CNS efficacy. Methoxyethyl-Thiophene: May improve metabolic stability compared to the azabicyclo analog’s rigid structure but reduce receptor affinity.
Research Findings and Gaps
- The azabicyclo benzofuran analog remains the most well-studied compound, with robust cognitive enhancement data in rodents .
- The target compound’s structural hybrid (benzofuran + thiophene) could offer a balance between receptor affinity and pharmacokinetics, but in vivo studies are needed.
- Thiophene carboxamides serve primarily as synthetic intermediates; their biological relevance is unconfirmed .
Biological Activity
N-[2-Methoxy-2-(5-methylthiophen-2-YL)ethyl]-1-benzofuran-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C17H19NO3S
- Molecular Weight : 317.40 g/mol
- Structure : The compound features a benzofuran core, a methoxy group, and a thiophene substituent, which are significant for its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. Preliminary studies suggest that it may act as an agonist for certain G-protein coupled receptors (GPCRs), influencing intracellular signaling pathways that regulate various physiological processes.
Biological Activity
Research indicates that this compound exhibits several biological activities, including:
- Anti-inflammatory Effects : this compound has shown potential in reducing inflammation in preclinical models, possibly through the inhibition of pro-inflammatory cytokines.
- Antioxidant Properties : The compound has demonstrated the ability to scavenge free radicals, thereby protecting cells from oxidative stress.
- Neuroprotective Effects : Studies have indicated that it may have neuroprotective properties, potentially beneficial in conditions like neurodegeneration.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anti-inflammatory | Reduced cytokine levels | |
| Antioxidant | Scavenging of free radicals | |
| Neuroprotective | Protection against neuronal death |
Case Study: Anti-inflammatory Activity
In a study assessing the anti-inflammatory effects of this compound, researchers found that treatment with this compound significantly decreased levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-induced inflammation models. This suggests a mechanism involving the modulation of inflammatory pathways.
Case Study: Neuroprotection
Another study evaluated the neuroprotective effects of the compound in a murine model of Alzheimer's disease. Treatment with this compound resulted in improved cognitive function and reduced amyloid plaque formation, indicating its potential as a therapeutic agent for neurodegenerative diseases.
Q & A
Basic Research Questions
Q. What are the synthetic methodologies for preparing N-[2-Methoxy-2-(5-methylthiophen-2-YL)ethyl]-1-benzofuran-2-carboxamide?
- Answer : The synthesis of benzofuran carboxamide derivatives typically involves multi-step organic reactions. Key steps include:
- Coupling reactions : Use of NaH in THF to activate intermediates for nucleophilic substitution or condensation reactions .
- Functional group protection : Methoxy and thiophenyl groups are often protected during synthesis to avoid side reactions .
- Microwave-assisted synthesis : For optimizing reaction efficiency and yield, microwave irradiation with catalysts like aluminum oxide is employed .
Q. How is the structural conformation of this compound validated in crystallographic studies?
- Answer : X-ray diffraction (XRD) is the gold standard. For example:
- Bond angles and torsion : Methoxy and thiophenyl substituents influence the benzofuran core’s planarity, with deviations <5° from ideal geometry .
- Hydrogen bonding : Intermolecular interactions (e.g., N–H···O) stabilize crystal packing, critical for reproducibility in polymorph studies .
Q. What in vitro assays are used to evaluate its biological activity?
- Answer : Common assays include:
- Receptor binding : Radioligand displacement assays (e.g., α7 nicotinic acetylcholine receptor (nAChR) binding with H-methyllycaconitine) .
- Enzyme inhibition : Fluorescence-based assays for kinases or phosphodiesterases (e.g., PDE2/PDE10 inhibition linked to cognitive effects) .
Advanced Research Questions
Q. How does this compound’s α7 nAChR agonism translate to in vivo cognitive enhancement?
- Answer : Preclinical rodent models show:
- Dose-dependent effects : 1–10 mg/kg improves working memory in radial arm maze tests .
- Mechanistic insights : Enhanced hippocampal acetylcholine release and NMDA receptor modulation .
Q. What strategies resolve discrepancies in pharmacokinetic (PK) data across species?
- Answer : Discrepancies arise from species-specific metabolism:
- Cytochrome P450 profiling : Human liver microsomes (HLMs) vs. rodent S9 fractions identify major metabolites (e.g., O-demethylation or thiophene oxidation) .
- Allometric scaling : Adjustments based on body surface area improve cross-species PK predictions .
Q. How are structure-activity relationships (SARs) optimized for this compound?
- Answer : Key modifications include:
- Methoxy group : Electron-donating groups enhance α7 nAChR affinity (ΔpIC = 0.5–1.0 vs. des-methoxy analogs) .
- Thiophene substitution : 5-Methylthiophen-2-yl improves metabolic stability over phenyl derivatives (t >2h in HLMs) .
Q. What experimental designs address contradictory neuroprotective vs. pro-oxidant effects?
- Answer : Contradictions arise from assay conditions:
- Oxidative stress models : Use SH-SY5Y cells with HO-induced damage. Pro-oxidant effects dominate at >10 μM .
- Dual-activity mitigation : Co-administration with antioxidants (e.g., NAC) rescues neuroprotection at lower doses .
Key Research Gaps
- Toxicity profiling : Limited data on genotoxicity (Ames test) and hERG channel inhibition.
- BBB penetration : Quantification via in situ brain perfusion models is unreported.
- Metabolite identification : LC-MS/MS studies needed for human-relevant metabolites.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
